2-Methoxyestrone-1,4,16,16-d4
CAS No.: 949885-90-9
Cat. No.: VC0196601
Molecular Formula: C19H20O3D4
Molecular Weight: 304.42
Purity: 95% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

CAS No. | 949885-90-9 |
---|---|
Molecular Formula | C19H20O3D4 |
Molecular Weight | 304.42 |
IUPAC Name | (8R,9S,13S,14S)-1,4,6-trideuterio-3-deuteriooxy-2-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
Standard InChI | InChI=1S/C19H24O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,20H,3-8H2,1-2H3/t12-,13+,15-,19-/m0/s1/i3D,9D,10D/hD/t3?,12-,13+,15-,19- |
SMILES | CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)O |
Boiling Point | 463.5±45.0 °C at 760 mmHg |
Chemical Properties and Structure
Basic Chemical Information
2-Methoxyestrone-1,4,16,16-d4 is characterized by specific chemical properties that define its behavior in both analytical and biological systems. The compound has a molecular formula of C19H20O3D4 with a precise molecular weight of 304.42 g/mol . It bears the CAS registry number 949885-90-9, distinguishing it from the non-deuterated parent compound 2-methoxyestrone (CAS: 362-08-3) . The physical properties of this compound include a boiling point of 463.5±45.0 °C at 760 mmHg and a density of approximately 1.2±0.1 g/cm3.
The comprehensive chemical information for 2-Methoxyestrone-1,4,16,16-d4 is presented in Table 1 below:
Property | Value |
---|---|
CAS No. | 949885-90-9 |
Molecular Formula | C19H20O3D4 |
Molecular Weight | 304.42 g/mol |
IUPAC Name | (8R,9S,13S,14S)-1,4,6-trideuterio-3-deuteriooxy-2-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
SMILES | CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)O |
Boiling Point | 463.5±45.0 °C at 760 mmHg |
Density | 1.2±0.1 g/cm3 |
Purity | 95% by HPLC; 98% atom D |
Related CAS | 362-08-3 (unlabelled) |
Applications in Scientific Research
Analytical Chemistry Applications
2-Methoxyestrone-1,4,16,16-d4 plays a crucial role in analytical chemistry, particularly in the development and validation of methods for detecting and quantifying estrogen metabolites. The deuterium labeling provides an internal standard with nearly identical chemical properties to the analyte of interest but with a distinguishable mass. This characteristic is particularly valuable in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications.
The compound enhances the sensitivity and specificity of analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, making it an invaluable tool for researchers investigating estrogen metabolism. The stable isotope labeling permits accurate quantification even in complex biological matrices such as serum, urine, or tissue samples, where multiple estrogen metabolites may be present in varying concentrations.
Metabolic Pathway Studies
One of the primary applications of 2-Methoxyestrone-1,4,16,16-d4 is in metabolic pathway studies focusing on estrogen metabolism. The deuterium labeling allows researchers to trace the metabolic fate of the compound through various biochemical transformations, providing insights into the kinetics and mechanisms of these processes. This capability is particularly valuable in understanding how estrogens are processed in different tissues and under various physiological or pathological conditions.
The presence of deuterium atoms enables researchers to track specific metabolic pathways using isotope dilution techniques, allowing for precise measurement of metabolic flux and transformation rates. By monitoring the appearance and disappearance of the labeled compound and its metabolites, researchers can elucidate complex metabolic networks involving estrogens and related compounds.
Biological Significance
Role in Estrogen Metabolism
2-Methoxyestrone-1,4,16,16-d4 serves as a model compound for studying the biological significance of methoxylated estrogens in hormone metabolism. The parent compound, 2-methoxyestrone, is a methoxylated catechol estrogen and the principal metabolite of 2-hydroxyestrone, which itself is derived from estradiol through metabolic processes . This metabolic pathway is of considerable interest due to its implications in hormone-dependent processes and potential roles in health and disease.
The metabolism of estrogens involves multiple enzymatic systems, including cytochrome P450 enzymes and catechol-O-methyltransferases. 2-Methoxyestrone plays a significant role in estrogen metabolism by acting as a substrate for cytochrome P450 enzymes, and its deuterated analog allows for precise tracking of these metabolic interactions. Methoxyestrogens, including 2-methoxyestrone, exert feedback inhibition on cytochrome P450 enzymes such as CYP1A1 and CYP1B1, which are involved in oxidative estrogen metabolism. This inhibitory effect can modulate the production of estrogen metabolites and potentially influence estrogen-related biological effects.
Relationship to Parent Compound (2-Methoxyestrone)
Understanding the properties of 2-methoxyestrone is essential for contextualizing the research applications of its deuterated analog. Unlike estrone, but similarly to 2-hydroxyestrone and 2-methoxyestradiol, 2-methoxyestrone has very low affinity for the estrogen receptor and lacks significant estrogenic activity . This characteristic distinguishes it from primary estrogens and suggests potential alternative biological roles.
Table 2 below presents comparative data on the binding and biological activities of various estrogens, including 2-methoxyestrone, highlighting its distinctive profile:
Estrogen | ER RBA (%) | Uterine weight (%) | Uterotrophy | LH levels (%) | SHBG RBA (%) |
---|---|---|---|---|---|
Control | – | 100 | – | 100 | – |
Estradiol (E2) | 100 | 506 ± 20 | +++ | 12–19 | 100 |
Estrone (E1) | 11 ± 8 | 490 ± 22 | +++ | ? | 20 |
2-Hydroxyestrone | 1.9 ± 0.8 | 130 ± 9 | Inactive | 110–142 | 8 |
2-Methoxyestrone | 0.01 ± 0.00 | 103 ± 7 | Inactive | 95–100 | 120 |
4-Hydroxyestrone | 11 ± 4 | 351 | ++ | 21–50 | 35 |
4-Methoxyestrone | 0.13 ± 0.04 | 338 | ++ | 65–92 | 12 |
Note: ER RBA = Relative binding affinity to estrogen receptors; SHBG RBA = Sex hormone-binding globulin relative binding affinity
Research Findings and Clinical Significance
Cancer Research Implications
Estrogen metabolites, including methoxylated forms like 2-methoxyestrone, have been extensively studied for their potential roles in cancer risk and prevention. Research has indicated that urinary levels of certain estrogen metabolites have been associated with reduced breast cancer risk in premenopausal women. The deuterated analog, 2-Methoxyestrone-1,4,16,16-d4, provides a valuable tool for conducting precise quantitative studies in this field.
The inhibitory effects of methoxyestrogens on cytochrome P450 enzymes may have implications for modulating the production of potentially harmful estrogen metabolites that have been associated with DNA damage and carcinogenesis. By reducing the formation of genotoxic metabolites, compounds like 2-methoxyestrone might contribute to protective mechanisms against hormone-dependent cancers.
Other Areas of Investigation
Beyond cancer research, 2-Methoxyestrone-1,4,16,16-d4 finds applications in various other research domains. It is utilized in developing and validating analytical methods for hormone quantification in clinical and research settings. Such methods are crucial for understanding hormonal fluctuations in conditions like menopause, fertility issues, and hormone-dependent disorders.
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